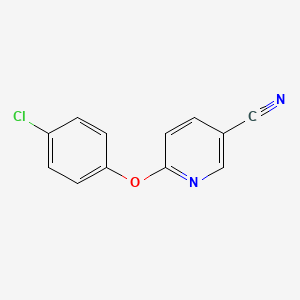
1,1,1-Trifluoro-2-nitroethane
Übersicht
Beschreibung
1,1,1-Trifluoro-2-nitroethane is an organic compound with the molecular formula C₂H₂F₃NO₂ It is characterized by the presence of three fluorine atoms and a nitro group attached to an ethane backbone
Wirkmechanismus
Target of Action
Similar compounds such as 3,3,3-trifluoro-1,2-propanediol have been shown to interact with enzymes like coenzyme b12-dependent diol dehydratase .
Mode of Action
It can be inferred from related compounds that it may undergo a series of chemical reactions, possibly involving intermediate radicals .
Biochemical Pathways
Related compounds like 3,3,3-trifluoro-1,2-propanediol undergo complete defluorination in two distinct steps: first, the conversion into 3,3,3-trifluoropropionaldehyde catalyzed by adenosylcobalamin (coenzyme b12)-dependent diol dehydratase; second, non-enzymatic elimination of all three fluorides from this aldehyde to afford malonic semialdehyde (3-oxopropanoic acid), which is decarboxylated to acetaldehyde .
Result of Action
Based on the behavior of similar compounds, it may lead to the formation of intermediate radicals and other byproducts .
Biochemische Analyse
Biochemical Properties
1,1,1-Trifluoro-2-nitroethane plays a significant role in biochemical reactions, particularly in the formation of fluorine-containing nitro alcohols and diols. In the presence of formaldehyde and alkalies, it undergoes condensation reactions to form these compounds . Additionally, under acidic alcoholic conditions, this compound participates in the Mannich reaction, leading to the formation of 3-alkoxy-1,1,1-trifluoro-2-nitropropanes . These reactions highlight its interaction with enzymes and proteins involved in condensation and Mannich reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s overall activity and effectiveness in biochemical reactions .
Vorbereitungsmethoden
1,1,1-Trifluoro-2-nitroethane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoroethane with nitric acid under controlled conditions. Another method includes the nitration of 1,1,1-trifluoroethane using a mixture of sulfuric acid and nitric acid. Industrial production methods typically involve large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-2-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound typically yields amines or other reduced nitrogen-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-nitroethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific fluorinated functional groups.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-nitroethane can be compared with other similar compounds such as:
1,1,1-Trifluoroethane: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethanol: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and applications.
1,1,1-Trifluoro-2-chloroethane: Contains a chlorine atom instead of a nitro group, resulting in different reactivity and uses.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-nitroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO2/c3-2(4,5)1-6(7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKDQMLRRHUBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335058 | |
| Record name | 1,1,1-trifluoro-2-nitroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-07-8 | |
| Record name | 1,1,1-Trifluoro-2-nitroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-trifluoro-2-nitroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-2-nitroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)




![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

